molecular formula C15H20O3 B7815868 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid CAS No. 91121-69-6

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Cat. No.: B7815868
CAS No.: 91121-69-6
M. Wt: 248.32 g/mol
InChI Key: FTNSWCSNSCCRNE-UHFFFAOYSA-N
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Description

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(2)10-12-6-8-13(9-7-12)14(16)4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSWCSNSCCRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238416
Record name Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-69-6
Record name Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Thermodynamic Properties and Stability Profile of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid (CAS: 91121-69-6), often referred to in process chemistry as an "Ibuprofen-Glutarate" intermediate, represents a critical class of aryl-keto acids used in the synthesis of lipid-regulating agents and NSAID analogs.

Unlike simple carboxylic acids, this molecule possesses a


-keto acid  motif. This structural feature introduces a dynamic equilibrium between the open-chain keto form and the cyclic hydroxyl-lactone form, significantly influencing its thermodynamic solubility and stability profile during formulation and storage.
Chemical Identifiers
PropertyDetail
IUPAC Name 5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid
Common Aliases 4-Isobutyl-δ-oxo-benzenevaleric acid; Glutaric Ibuprofen Intermediate
Molecular Formula

Molecular Weight 248.32 g/mol
CAS Registry 91121-69-6
Structural Class

-Keto Acid / Aryl Alkyl Ketone

Thermodynamic Profile

The thermodynamic behavior of this compound is governed by the competition between the intermolecular hydrogen bonding of the carboxylic acid head group and the lipophilic Van der Waals forces of the isobutyl-phenyl tail.

Solid-State Thermodynamics

The crystalline lattice energy is dominated by the carboxylic acid dimer pairs. However, the flexibility of the aliphatic pentanoic chain introduces potential for polymorphism.

  • Melting Point (Typical): 75°C – 85°C (Dependent on polymorph purity).

  • Enthalpy of Fusion (

    
    ):  Estimated at 25–30 kJ/mol based on homologous aryl-valeric acids.
    
  • Solid-State Risk: Low melting point makes the compound susceptible to sintering during high-energy milling or drying processes.

Solution Thermodynamics & Solubility

The solubility profile is strictly pH-dependent due to the ionizable carboxylic acid (pKa ~4.7).

Solvent SystemThermodynamic Solubility (

)
Mechanistic Insight
Water (pH 1.2) < 0.05 mg/mLFully protonated; lipophilic tail dominates.
Water (pH 7.4) > 10 mg/mLIonized (carboxylate anion); high solubility.
Methanol/Ethanol > 100 mg/mLHigh compatibility with both aryl core and polar tail.
Dichloromethane > 150 mg/mLExcellent solvent for the neutral form (extraction solvent).
Hexanes Low (< 1 mg/mL)Polar keto-acid head group resists non-polar solvation.

Critical Insight: In protic solvents (methanol), the compound may exist in equilibrium with its pseudo-ester (hemiacetal) form, which can complicate HPLC quantitation if the gradient is not acidified.

Stability Profile & Degradation Pathways[2]

The stability of this compound is compromised by two primary vectors: intramolecular cyclization and oxidative radical attack .

The -Keto-Hemiacetal Equilibrium

As a


-keto acid, the C5 carbonyl oxygen can be attacked by the C1 carboxylate oxygen (nucleophilic attack) to form a six-membered hydroxyl-lactone (pseudo-acid).
  • Trigger: Acidic conditions and dehydration (e.g., storage in dry acidic environments).

  • Consequence: This cyclization is reversible in aqueous base but can lead to irreversible dehydration to an enol-lactone under extreme heat.

Oxidative Instability

The isobutyl group contains a tertiary carbon (benzylic-like in terms of radical stability, though separated by the phenyl ring).

  • Site of Attack: The tertiary carbon on the isobutyl chain.

  • Mechanism: Radical abstraction of the tertiary hydrogen, leading to hydroxylation or chain scission.

  • Mitigation: Storage under Nitrogen/Argon is mandatory for reference standards.

Visualization of Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation routes.

StabilityProfile cluster_legend Stability Legend Compound 5-(4-isobutylphenyl)- 5-oxopentanoic acid (Open Chain Form) Lactone Cyclic Hydroxyl-Lactone (Pseudo-Acid) Compound->Lactone Acid/Dehydration (Reversible) Oxidized Hydroxy-Isobutyl Degradant Compound->Oxidized O2/Light (Radical Mechanism) Lactone->Compound pH > 7 (Hydrolysis) EnolLactone Unsaturated Enol-Lactone (Irreversible) Lactone->EnolLactone Heat (-H2O) key Blue: Active API/Intermediate Yellow: Reversible Equilibrium Red: Irreversible Degradant

Caption: Figure 1. Degradation logic showing the reversible hemiacetal cyclization (Yellow) and irreversible oxidative/thermal pathways (Red).

Experimental Protocols

To validate the properties described above, the following self-validating protocols are recommended.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Do not use kinetic solubility (DMSO spike) for this compound, as DMSO promotes different solvation shells around the keto group.

Materials:

  • Compound Reference Standard (>99% purity).

  • Phosphate Buffer (50 mM, pH 7.4) and 0.1 N HCl.

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; potential adsorption).

Step-by-Step:

  • Saturation: Add excess solid compound (~20 mg) to 2 mL of media in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (use a thermomixer).

  • pH Check: Measure the pH of the supernatant. If the pH has shifted >0.2 units due to acid dissolution, adjust and re-equilibrate.

  • Filtration: Filter supernatant using pre-saturated PTFE filters.

  • Quantification: Dilute filtrate 1:10 with Mobile Phase and analyze via HPLC.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method separates the open-chain acid from potential lactone impurities and oxidative degradants.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization, forces open chain)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls)
Column Temp 30°C

Validation Check:

  • Inject a sample prepared in Methanol vs. a sample prepared in Acetonitrile/Water . If the peak shape differs (split peak in Methanol), it indicates on-column hemiacetal formation. Always dissolve in Mobile Phase for QC.

Synthesis Logic (Friedel-Crafts Acylation)

Understanding the synthesis aids in identifying process impurities. The compound is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride.

Synthesis SM1 Isobutylbenzene Complex Acylium Ion Complex (AlCl3) SM1->Complex AlCl3 / DCM 0-5°C SM2 Glutaric Anhydride SM2->Complex AlCl3 / DCM 0-5°C Product 5-(4-isobutylphenyl)- 5-oxopentanoic acid Complex->Product Hydrolysis (HCl) Para-selective Impurity Isomer Impurity (Ortho-substitution) Complex->Impurity Steric Leakage (~5-10%)

Caption: Figure 2. Synthetic route highlighting the origin of the ortho-isomer impurity, which must be controlled via crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185074, 5-(4-Isobutylphenyl)-5-oxopentanoic acid. Retrieved from [Link][1]

  • Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for aryl-acid solubility thermodynamics).
  • European Pharmacopoeia Commission.Ibuprofen: Impurity Standards and Related Substances.

Sources

The Central Role of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(4-(2-methylpropyl)phenyl)-5-oxopentanoic acid, a key keto-acid, serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a direct precursor to Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides an in-depth technical analysis of this intermediate, covering its synthesis via Friedel-Crafts acylation, its subsequent conversion to Loxoprofen, a comprehensive analytical characterization framework, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a detailed understanding of this compound's chemistry and application.

Introduction: The Strategic Importance of a Keystone Intermediate

In the intricate landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. The selection of appropriate starting materials and intermediates directly impacts the final API's quality and cost-effectiveness. This compound has emerged as a critical building block, primarily due to its structural features which allow for straightforward conversion into the 2-arylpropionic acid class of NSAIDs.

Its most notable application is in the production of Loxoprofen. Loxoprofen is a prodrug that, once metabolized in the body, becomes a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pain- and inflammation-mediating prostaglandins.[1] The synthesis of Loxoprofen via this intermediate is a well-established and industrially significant process.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₀O₃
Molecular Weight 260.33 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name 5-(4-isobutylphenyl)-5-oxopentanoic acid
CAS Number 86547-03-9
Synthesis of the Intermediate: The Friedel-Crafts Acylation Pathway

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[3]

2.1. Mechanism of Action

The reaction proceeds via the generation of a highly reactive acylium ion.[4]

  • Formation of the Acylium Ion: Glutaric anhydride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a complex. This complex then rearranges to generate a resonance-stabilized acylium ion, which acts as the electrophile.

  • Electrophilic Attack: The electron-rich π system of the isobutylbenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final keto-acid product. The AlCl₃ catalyst is regenerated in this step.[5]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution. This deactivation prevents polysubstitution, a common issue in Friedel-Crafts alkylation, leading to a cleaner reaction profile and higher yield of the desired mono-acylated product.[2][4]

G Isobutylbenzene Isobutylbenzene AreniumIon Arenium Ion (Sigma Complex) Isobutylbenzene->AreniumIon Electrophilic Attack GlutaricAnhydride Glutaric Anhydride AcyliumIon Acylium Ion (Electrophile) GlutaricAnhydride->AcyliumIon + AlCl₃ AlCl3_catalyst AlCl₃ (Lewis Acid) AlCl3_catalyst->GlutaricAnhydride AcyliumIon->AreniumIon Electrophilic Attack ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex Deprotonation (-H⁺) FinalProduct 5-(4-(2-methylpropyl)phenyl) -5-oxopentanoic acid ProductComplex->FinalProduct Aqueous Workup

Caption: Friedel-Crafts Acylation Synthesis Pathway.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be optimized based on laboratory scale and equipment.

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (1.1 to 2.2 equivalents) is added portion-wise to the solvent under a nitrogen atmosphere while maintaining the temperature below 10°C. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. Portion-wise addition controls the initial exotherm.

  • Reagent Addition: A solution of isobutylbenzene (1.0 equivalent) and glutaric anhydride (1.05 equivalents) in the same solvent is added dropwise to the AlCl₃ suspension over 1-2 hours, keeping the internal temperature between 5-10°C.

  • Reaction: The reaction mixture is stirred at room temperature for 8-12 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Causality: This step hydrolyzes the aluminum complexes, decomposes any remaining AlCl₃, and facilitates the separation of aqueous and organic layers.

  • Work-up and Isolation: The organic layer is separated, washed with water, and then with a brine solution. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford this compound as a crystalline solid.

Application: Conversion to Loxoprofen

The synthesized intermediate is the direct precursor to Loxoprofen. The transformation involves two key steps: reduction of the ketone and subsequent chemical modifications to introduce the propionate side chain. A common pathway involves the following transformations:

  • Reduction of the Ketone: The ketone group of the intermediate is reduced to a hydroxyl group.

  • Halogenation: The hydroxyl group is converted to a better leaving group, typically a halide (e.g., chloride or bromide).

  • Cyanation: The halide is displaced with a cyanide group.

  • Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid, and subsequent steps lead to the final Loxoprofen structure.

Alternative routes might involve a condensation reaction with an appropriate reagent to build the propionic acid side chain more directly.[6][7]

G Start 5-(4-isobutylphenyl) -5-oxopentanoic acid Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 5-(4-isobutylphenyl) -5-hydroxypentanoic acid Step1->Intermediate1 Step2 Halogenation (e.g., SOCl₂ or PBr₃) Intermediate1->Step2 Intermediate2 5-halo-5-(4-isobutylphenyl) pentanoic acid Step2->Intermediate2 Step3 Further Modifications Intermediate2->Step3 Final Loxoprofen Step3->Final

Caption: General Synthetic Pathway from Intermediate to Loxoprofen.

Analytical and Quality Control Framework

Ensuring the identity, purity, and quality of the this compound intermediate is critical for the successful synthesis of the final API. A robust analytical framework combines spectroscopic and chromatographic techniques.

4.1. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[8][9]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.[10]

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Table 2: Expected NMR Chemical Shifts (in CDCl₃, δ in ppm)

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Aromatic-H 7.20 - 7.90 (m, 4H)128.0 - 145.0
-CO-CH₂- 3.05 (t, 2H)~35.0
-CH₂-CH₂-COOH 2.50 (t, 2H)~28.0
-CH₂-COOH 2.10 (quint, 2H)~20.0
Isobutyl -CH₂- 2.55 (d, 2H)~45.0
Isobutyl -CH- 1.90 (m, 1H)~30.0
Isobutyl -CH₃ 0.95 (d, 6H)~22.0
-C=O (ketone) -~200.0
-COOH 11.0-12.0 (br s, 1H)~178.0

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[8]

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1685 cm⁻¹: C=O stretch of the aryl ketone.

  • ~1605, 1510 cm⁻¹: C=C stretches of the aromatic ring.

4.2. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the intermediate and quantifying any process-related impurities.[11]

  • Method: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) is common.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G Sample Intermediate Sample Purity Purity & Impurity Profile Sample->Purity Identity Structural Identity Sample->Identity HPLC HPLC Analysis Purity->HPLC NMR ¹H and ¹³C NMR Identity->NMR IR FT-IR Spectroscopy Identity->IR MS Mass Spectrometry Identity->MS Result_Purity Purity ≥ 99.5% Impurity Profile Defined HPLC->Result_Purity Result_Identity Structure Confirmed NMR->Result_Identity IR->Result_Identity MS->Result_Identity

Caption: Analytical Workflow for Intermediate Qualification.

Safety, Handling, and Storage

As with all chemical reagents, proper handling procedures are essential.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the efficient synthesis of Loxoprofen and potentially other valuable pharmaceuticals. Its production via a robust Friedel-Crafts acylation process highlights a classic yet highly effective method in industrial organic chemistry. A thorough understanding of its synthesis, subsequent chemical transformations, and the analytical methods required for its quality control is indispensable for any scientist or professional involved in the development and manufacturing of arylpropionic acid-based APIs. The continued application of this intermediate underscores its importance in producing safe and effective medicines for a global market.

References
  • Vertex AI Search. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026.
  • MilliporeSigma. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • SynArchive. (n.d.).
  • Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Pontes, J. G., et al. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved February 24, 2026.
  • ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9. Retrieved February 24, 2026.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved February 24, 2026.
  • Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium. Retrieved February 24, 2026.
  • Google Patents. (n.d.). CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof. Retrieved February 24, 2026.
  • Eureka | Patsnap. (2016, January 6). Method for synthesizing loxoprofen sodium. Retrieved February 24, 2026.
  • Google Patents. (n.d.).
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 24, 2026.
  • PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved February 24, 2026.
  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved February 24, 2026.
  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Retrieved February 24, 2026.
  • ResearchGate. (2025, August 7). Asymmetric synthesis of the active form of loxoprofen and its analogue. Retrieved February 24, 2026.
  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved February 24, 2026.
  • PubMed. (2012, June 14). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Retrieved February 24, 2026.
  • CymitQuimica. (n.d.). CAS 68767-14-6: Loxoprofen. Retrieved February 24, 2026.
  • QuickCompany. (n.d.). Loxoprofen Polymorphs And Process For The Preparation Of The Same. Retrieved February 24, 2026.
  • PubChem. (n.d.). 5-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. Retrieved February 24, 2026.
  • Benchchem. (2025, November). Confirming the Identity of (4S)-4,5-dihydroxy-2- oxopentanoic Acid in Biological Samples: A Comparative Guide to Analytical Methodologies. Retrieved February 24, 2026.
  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved February 24, 2026.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved February 24, 2026.
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved February 24, 2026.

Sources

An In-Depth Technical Guide to the Toxicological Profile and Safety Data for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical development and chemical research, it is not uncommon to encounter compounds for which a comprehensive toxicological profile has not yet been established. 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid, a molecule structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, falls into this category. As a potential impurity or a novel synthetic intermediate, understanding its toxicological and safety profile is paramount for risk assessment and safe handling.

This guide is designed to provide a thorough, albeit predictive, toxicological assessment of this compound. In the absence of a dedicated Safety Data Sheet (SDS) and extensive empirical data, this document leverages a surrogate-based approach, drawing parallels with Ibuprofen and its known impurities.[1] It further outlines the necessary experimental and computational methodologies required to definitively characterize the toxicological properties of this compound. This approach is aligned with the principles of regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which address the qualification of impurities in drug substances.

Chemical Identity and Structural Analogy

  • IUPAC Name: this compound

  • Synonyms: 5-(4-isobutylphenyl)-5-oxopentanoic acid

  • CAS Number: 75890-67-2

  • Molecular Formula: C₁₅H₂₀O₃

  • Molecular Weight: 248.32 g/mol

The core structure of this molecule shares the 4-isobutylphenyl moiety with Ibuprofen. This structural similarity is the cornerstone of our initial toxicological assessment, as it suggests that the compound may share some of the pharmacological and toxicological properties of Ibuprofen. However, the pentanoic acid chain with a ketone group introduces a different chemical functionality, which necessitates a careful and distinct evaluation.

Postulated Toxicological Profile Based on Surrogate Data

Given the structural relationship to Ibuprofen, we can extrapolate a preliminary hazard profile. It is crucial to underscore that these are postulations and must be confirmed through empirical testing.

Acute Toxicity

For Ibuprofen, the oral LD50 in rats is in the range of 636 mg/kg. While a direct correlation is not guaranteed, it is reasonable to initially handle this compound as a compound with moderate acute oral toxicity.[2][3]

Skin and Eye Irritation

Chemicals with carboxylic acid and ketone functionalities can be irritating to the skin and eyes. Safety data for structurally similar compounds often indicate the potential for skin and eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) should be worn to prevent direct contact.

Genotoxicity and Mutagenicity

The potential for a compound to interact with genetic material is a critical toxicological endpoint. While Ibuprofen itself is generally considered non-genotoxic, the introduction of the oxopentanoic acid side chain could theoretically introduce new metabolic pathways or reactive intermediates. Standard genotoxicity assays are essential to rule out mutagenic potential. Some studies on related compounds have shown no mutagenic activity in the Ames test but have indicated a weak induction of the SOS response, suggesting some level of DNA interaction.[6]

Organ-Specific Toxicity

The primary adverse effects of Ibuprofen are gastrointestinal irritation and renal toxicity.[7] It is plausible that this compound could exhibit similar target organ toxicities.

Framework for Comprehensive Toxicological Evaluation

A definitive toxicological profile requires a battery of in vitro and in vivo tests. The following diagram and protocols outline a standard workflow for such an evaluation.

Toxicological_Evaluation_Workflow cluster_0 Phase 1: In-Silico & In-Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Repeated Dose & Advanced Studies QSAR_Prediction QSAR & Structural Alert Analysis Genotoxicity_Assays Genotoxicity Battery (Ames, MNA) QSAR_Prediction->Genotoxicity_Assays Guides initial testing Cytotoxicity_Assays Cytotoxicity (e.g., Neutral Red Uptake) Acute_Oral Acute Oral Toxicity (OECD 423) Cytotoxicity_Assays->Acute_Oral Provides dose-ranging insights Dermal_Irritation Skin Irritation/Corrosion (OECD 404) Repeated_Dose 28-Day Repeated Dose Toxicity (OECD 407) Acute_Oral->Repeated_Dose Informs dose selection Eye_Irritation Eye Irritation/Corrosion (OECD 405) Reproductive_Tox Reproductive/Developmental Toxicity Screening (OECD 421) Toxicokinetics Toxicokinetics

Caption: A phased approach to the toxicological evaluation of a novel chemical entity.

Essential Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)
  • Rationale: This in vitro assay is a primary screen for mutagenicity, detecting point mutations (base substitutions and frameshifts) induced by the test compound in different strains of Salmonella typhimurium and Escherichia coli. A positive result is a strong indicator of mutagenic potential.

  • Methodology:

    • Prepare a range of concentrations of this compound.

    • In parallel experiments, incubate the test compound with and without a metabolic activation system (S9 mix from rat liver) with the bacterial tester strains.

    • Plate the treated bacteria on a minimal agar medium lacking the essential amino acid that the specific tester strain cannot synthesize.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid).

    • A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Cell Micronucleus Test
  • Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. It identifies damage to chromosomes or the mitotic apparatus.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human lymphocytes).

    • Expose the cells to various concentrations of the test compound, with and without metabolic activation (S9 mix), for a defined period.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Using a microscope, score the frequency of micronuclei (small, membrane-bound DNA fragments) in binucleated cells.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Acute Dermal Irritation/Corrosion Study (OECD 404)
  • Rationale: To assess the potential of the compound to cause reversible or irreversible skin damage upon a single application.

  • Methodology:

    • Use healthy young adult albino rabbits.

    • Apply a small amount (0.5 g or 0.5 mL) of the undiluted test substance to a small area of shaved skin.

    • Cover the application site with a gauze patch and secure with tape for a 4-hour exposure period.

    • After exposure, remove the patch and wash the treated area.

    • Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The mean scores for erythema and edema are used to classify the substance's irritation potential.

Safety Data Sheet (SDS) - A Pro-Forma Assessment

In the absence of an official SDS, the following table summarizes the likely hazard classifications and handling precautions based on the available information for structurally related compounds. This is not a substitute for an official SDS.

SectionAnticipated Information
1. Identification This compound, CAS: 75890-67-2
2. Hazard(s) Identification GHS Classification (Predicted): Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).[5][8] Signal Word: Warning. Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
4. First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for several minutes. Ingestion: Do NOT induce vomiting. Seek medical attention.[8]
8. Exposure Controls/Personal Protection Engineering Controls: Use in a well-ventilated area or a fume hood. Personal Protective Equipment: Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.
11. Toxicological Information To the best of our knowledge, the toxicological properties of this specific compound have not been thoroughly investigated. Based on structural analogs, potential for moderate acute oral toxicity and skin/eye irritation exists.

The Role of Computational Toxicology (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models can provide valuable initial toxicity predictions.[9][10][11][12] These in silico tools use the chemical structure to predict toxicological endpoints.

QSAR_Process Input_Structure Input Molecular Structure (SMILES, MOL file) Descriptor_Calculation Calculate Molecular Descriptors (e.g., LogP, MW, topological indices) Input_Structure->Descriptor_Calculation QSAR_Model Apply Validated QSAR Model (e.g., for mutagenicity, skin sensitization) Descriptor_Calculation->QSAR_Model Toxicity_Prediction Generate Toxicity Prediction (with applicability domain assessment) QSAR_Model->Toxicity_Prediction

Caption: The workflow for predicting toxicity using QSAR models.

For this compound, QSAR models could be used to predict endpoints such as:

  • Ames mutagenicity

  • Carcinogenicity

  • Skin sensitization

  • Aquatic toxicity

It is imperative to use validated models and to ensure that the compound falls within the model's applicability domain.[12]

Conclusion and Recommendations

While a complete, empirically derived toxicological dataset for this compound is not currently available, a scientifically grounded preliminary assessment is possible through structural analogy with Ibuprofen. The primary anticipated hazards are moderate acute oral toxicity and skin/eye irritation.

For any research or development activities involving this compound, the following is strongly recommended:

  • Assume a Hazardous Profile: In the absence of data, treat the compound with caution, assuming it possesses the hazards outlined in the pro-forma SDS.

  • Implement Strict Engineering and Personal Controls: All handling should be conducted in a well-ventilated fume hood with appropriate PPE.

  • Commission a Toxicological Testing Program: For any application where human or environmental exposure is possible, a comprehensive toxicological evaluation, as outlined in this guide, is essential. This should begin with in vitro genotoxicity and cytotoxicity assays, followed by acute toxicity studies if warranted.

This guide serves as a foundational document for understanding and safely managing the toxicological risks associated with this compound. Further research is critical to fully elucidate its properties and ensure its safe use in any application.

References

  • Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC. (2023, February 23). Retrieved from [Link]

  • Identification, Isolation,Characterization and Toxicology study of a Degradation impurity in stability samples of Solubilized Ibuprofen Soft gelatin capsules Abstract - Amazon AWS. (2024, November 28). Retrieved from [Link]

  • Case Study on Regulatory Approaches for New Degradation Impurity Exceeding ICH Thresholds in Solubilized Ibuprofen Capsules During Stability Testing | Journal of International Research in Medical and Pharmaceutical Sciences. (2024, November 7). Retrieved from [Link]

  • (PDF) Case Study on Regulatory Approaches for New Degradation Impurity Exceeding ICH Thresholds in Solubilized Ibuprofen Capsules During Stability Testing - ResearchGate. (2024, November 8). Retrieved from [Link]

  • Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious - Lubricants. Retrieved from [Link]

  • EXPERT PANEL MEETING September 26-27, 2022 - Cosmetic Ingredient Review. (2022, April 21). Retrieved from [Link]

  • Inhibition of irritation and contact hypersensitivity by phenoxyacetic acid methyl ester in mice. (2000, March 15). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. Retrieved from [Link]

  • QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. Retrieved from [Link]

  • QSAR Modeling for Acute Toxicity Prediction in Rat by Common Painkiller Drugs - AcademicOA.com. (2016, February 24). Retrieved from [Link]

  • The predictivity of QSARs for toxicity: Recommendations for improving model performance - LJMU Research Online. (2024, December 9). Retrieved from [Link]

  • Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity - JRC Publications Repository. Retrieved from [Link]

  • Safety Data Sheet(SDS). Retrieved from [Link]

  • SAFETY DATA SHEET - RBNAinfo. (2019, October 4). Retrieved from [Link]

  • Analysis of genotoxicity and the carcinogenic mode of action for ortho-phenylphenol. (2005, June 15). Retrieved from [Link]

  • Updated recommended lists of genotoxic and non-genotoxic chemicals for assessment of the performance of new or improved genotoxicity tests - ResearchGate. (2015, November 4). Retrieved from [Link]

  • Genotoxicity as a Predictor of Carcinogenic Potential in Chemical and Pharmaceutical Substances - Walsh Medical Media. Retrieved from [Link]

  • Cytotoxicity, genotoxicity, and mutagenicity of the active pharmaceutical ingredient nevirapine and a nevirapine-based drug on the plant species Allium cepa. (2023, May 23). Retrieved from [Link]

  • Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed. (2005, December 30). Retrieved from [Link]

  • Using Anti-Irritants to Combat Skin Sensitivity & Irritation - Prospector Knowledge Center. (2014, November 28). Retrieved from [Link]

  • Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed. (2020, June 3). Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid (also known as 4-(4-isobutylbenzoyl)butyric acid). This compound, structurally characterized by an isobutyl-substituted aromatic ring conjugated with a


-keto acid tail, presents specific chromatographic challenges including pH-dependent ionization and potential hydrophobic tailing.[1]

The protocol establishes a robust separation using a C18 stationary phase with an acidic phosphate buffer/acetonitrile gradient.[2] It is designed for researchers in pharmaceutical process development, specifically those monitoring Friedel-Crafts acylation intermediates or investigating oxidative metabolites of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).[1]

Analyte Characterization & Method Strategy

Physicochemical Profile

Understanding the molecule is the first step in rational method design.

  • Chemical Structure : The molecule consists of a lipophilic 4-isobutylphenyl core attached to a polar 5-oxopentanoic acid chain.[1]

  • Chromophore : The aryl ketone moiety (

    
    ) extends the conjugation system, resulting in a significant bathochromic shift compared to non-conjugated analogs (e.g., Ibuprofen).[1]
    
    • Implication: Detection at 254 nm is preferred over 210-220 nm for better selectivity against non-conjugated impurities.[1]

  • Acid-Base Chemistry : The terminal carboxylic acid has a pKa of approximately 4.5 .[1]

    • Implication: Mobile phase pH must be controlled (pH < 3.0) to keep the analyte in its non-ionized (protonated) form, ensuring consistent retention and sharp peak shape.

Method Development Logic
ParameterDecisionScientific Rationale
Stationary Phase C18 (L1)High hydrophobicity of the isobutyl-phenyl group requires strong retentive interaction.[1] End-capped columns are essential to minimize silanol interactions with the ketone.[1]
Mobile Phase A 20 mM KH₂PO₄, pH 2.5Low pH suppresses carboxylic acid ionization (

), preventing peak tailing and retention time drift.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.[1]
Detection UV @ 254 nmThe benzoyl chromophore absorbs strongly here, offering high sensitivity and reduced baseline noise compared to low-UV detection.[1]

Detailed Experimental Protocol

Reagents and Materials
  • Analyte Standard : this compound (>98% purity).[1]

  • Solvents : HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).[1]

  • Buffer Reagents : Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
  • Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.[1]

Mobile Phase Preparation

Buffer A (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.[1]
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane and degas.[1]

Mobile Phase B:

  • 100% Acetonitrile (degassed).[1]

Chromatographic Conditions
  • Flow Rate : 1.0 mL/min[1]

  • Column Temperature : 30°C (Controlled)

  • Injection Volume : 10 µL

  • Detection : UV-Vis / PDA at 254 nm (Bandwidth 4 nm)

  • Run Time : 15 minutes

Gradient Program:

Time (min) % Buffer A % Acetonitrile (B) Event
0.0 70 30 Equilibration
1.0 70 30 Isocratic Hold
8.0 20 80 Linear Ramp
10.0 20 80 Wash
10.1 70 30 Return to Initial

| 15.0 | 70 | 30 | Re-equilibration |

Standard Preparation
  • Stock Solution (1 mg/mL) : Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Working Standard (50 µg/mL) : Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (Initial ratio).

    • Critical: Diluting in 100% ACN can cause "solvent effect" peak distortion (fronting) for early eluting peaks.[1] Always match the diluent to the initial mobile phase conditions.

Method Validation & Performance

Note: Validation should follow ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Tailing Factor (

    
    ) : 
    
    
    
    (Crucial for acidic analytes).[1]
  • Theoretical Plates (

    
    ) : > 5000.[1]
    
  • Retention Time Repeatability : %RSD < 1.0% (n=5 injections).[1]

  • Area Repeatability : %RSD < 2.0% (n=5 injections).[1]

Linearity & Range

Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria :

    
    .[1]
    
  • Typical Retention Time : ~6.5 to 7.5 minutes under specified gradient.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the method development and troubleshooting process.

MethodDevelopment Start Start: Analyte Characterization (Acidic, UV-active) Selection Column Selection C18 (L1) End-capped Start->Selection MobilePhase Mobile Phase Design pH 2.5 Phosphate Buffer Selection->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak Tailing Issue: Peak Tailing? CheckPeak->Tailing AdjustPH Action: Lower pH (Ensure COOH protonation) Tailing->AdjustPH Yes (Acidic interaction) AdjustTemp Action: Increase Temp (30°C -> 40°C) Tailing->AdjustTemp Yes (Mass transfer) Finalize Finalize Gradient & Validate Tailing->Finalize No (Symmetric) AdjustPH->CheckPeak AdjustTemp->CheckPeak

Caption: Decision tree for optimizing peak symmetry of acidic analytes like this compound.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or partial ionization.[1]Lower buffer pH to 2.2; Ensure column is "End-capped" (e.g., Eclipse Plus or Luna C18(2)).[1]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase (30% ACN / 70% Buffer) instead of 100% ACN.
Retention Drift Temperature fluctuation or insufficient equilibration.[1]Use column oven at 30°C; Equilibrate for at least 10 column volumes between runs.
Baseline Noise Impure buffer reagents or air bubbles.[1]Use HPLC-grade salts; Degas mobile phase thoroughly; Check UV lamp hours.[1]

References

  • United States Pharmacopeia (USP) . USP <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention. Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Ibuprofen Monograph (0721). (Detailing impurity profiling methods for related phenyl-propionic acids). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on acidic mobile phase selection for ionizable compounds). Link[1]

  • PubChem . 4-(4-Isopropylphenyl)butanoic acid (Analogous Structure Data). National Library of Medicine.[1] Link[1]

Sources

Application Note & Protocol Guide: High-Purity Isolation of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 5-(4-(2-methylpropyl)phenyl)-5-oxopentanoic acid, a keto-carboxylic acid of interest in pharmaceutical research and development. Recognizing the critical link between compound purity and experimental outcomes, this document outlines detailed protocols for recrystallization and discusses alternative purification strategies. The methodologies are grounded in established principles of physical organic chemistry and are designed to be a practical resource for researchers, scientists, and drug development professionals. We delve into the rationale behind solvent selection, impurity removal, and purity verification, ensuring a self-validating and robust purification workflow.

Introduction: The Imperative for Purity

This compound is a bifunctional molecule featuring a ketone and a carboxylic acid moiety. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies.[1][2] Even trace impurities can significantly alter a compound's biological activity and toxicity profile.[1] This guide, therefore, presents a systematic approach to the purification of this target molecule, with a primary focus on the robust and scalable technique of recrystallization.

Physicochemical Profile & Impurity Landscape

A thorough understanding of the molecule's properties and potential contaminants is the cornerstone of an effective purification strategy.

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, its structure allows for a reasoned prediction of its behavior, which is crucial for procedural design.

  • Structure: C₁₅H₂₀O₃[3]

  • Amphiphilic Nature: The molecule possesses a polar carboxylic acid head, a moderately polar ketone group, and a nonpolar 4-(2-methylpropyl)phenyl tail. This amphiphilicity suggests a nuanced solubility profile.[4]

  • "Like Dissolves Like": The carboxylic acid group can engage in hydrogen bonding with polar protic solvents, while the aromatic and alkyl moieties will favor nonpolar environments.[4]

A summary of predicted solubility is presented in Table 1.

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, WaterModerate to GoodThe carboxylic acid group can form hydrogen bonds with the solvent.[4] Solubility in water is likely limited by the large nonpolar substituent.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, DMFGoodThese solvents can accept hydrogen bonds from the carboxylic acid and interact with the ketone via dipole-dipole forces.[4][5]
Nonpolar Hexane, Heptane, ToluenePoor to ModerateThe nonpolar tail will interact favorably, but the polar functional groups will limit overall solubility.[6]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have an intermediate polarity and can often dissolve compounds with mixed characteristics.[4]
Potential Impurities

Impurities can originate from the synthetic route, degradation, or storage.[7] For this compound, potential impurities could be analogous to those found in the synthesis of structurally related compounds like Ibuprofen.[8]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Reaction Products: Isomers or products from incomplete reactions.

  • Degradation Products: Compounds formed by heat, light, or pH instability.[7]

  • Residual Solvents: Solvents used in the synthesis or previous purification steps.[7]

Recrystallization: A First-Line Purification Technique

Recrystallization is a powerful and widely used technique for purifying solid compounds.[2][6][9] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

The Principle of Solvent Selection

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[6]

SolventSelection Impure Impure Compound Screen Solvent Screening Impure->Screen Test Solubility Ideal Ideal Solvent Screen->Ideal Sparingly soluble cold, very soluble hot Poor Poor Solvent Screen->Poor Insoluble or very soluble at all temps Recrystallization Successful Recrystallization Ideal->Recrystallization Proceed Reevaluate Re-evaluate Strategy Poor->Reevaluate Choose new solvent or mixed-solvent system

Protocol 1: Systematic Solvent Screening

This protocol outlines a methodical approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Small test tubes

  • Spatula

  • Hot plate

  • A selection of solvents from different classes (see Table 1)

  • The impure solid compound

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of the impure compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise (e.g., 0.2 mL to start).

  • Room Temperature Solubility Test: Vigorously agitate each tube. Observe and record if the compound dissolves completely at room temperature. A solvent that fully dissolves the compound at this stage is generally not suitable for single-solvent recrystallization.[10]

  • Elevated Temperature Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube on a hot plate.[10]

  • Observe Dissolution: Continue to add the hot solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: The ideal solvent is one that required a minimal amount of hot solvent for dissolution and yielded a good recovery of crystals upon cooling.

Protocol 2: Bulk Recrystallization

Once a suitable solvent has been identified, this protocol can be used for larger quantities.

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring.[6] Continue to add small portions of hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[6]

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[6][10]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

RecrystallizationWorkflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Impurities2 Soluble Impurities (in Mother Liquor) Filter->Impurities2 Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Alternative and Complementary Purification Techniques

While recrystallization is highly effective, some impurities may require alternative or additional purification steps.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[6][11] It is particularly useful for separating compounds with similar solubility profiles.

  • Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for its selective extraction into a basic aqueous solution, leaving non-acidic impurities in an organic phase. The product can then be recovered by acidifying the aqueous layer.

  • Preparative HPLC: For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though it is generally less scalable than recrystallization.[11]

Purity Assessment

The success of the purification must be verified using appropriate analytical techniques.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point.

  • Chromatographic Methods (TLC, HPLC, GC): These methods can separate the target compound from residual impurities, allowing for a quantitative assessment of purity.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any structural impurities.[10]

Conclusion

The purification of this compound is a critical step in its use for research and development. This guide provides a robust framework, centered on recrystallization, for achieving high levels of purity. By systematically screening for an appropriate solvent and following a well-controlled recrystallization protocol, researchers can effectively remove impurities. The principles and protocols outlined herein are designed to be adaptable and serve as a valuable resource for scientists working with this and structurally related molecules.

References

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Google Cloud.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). IntechOpen.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies - Hilaris Publisher. (2025, February 27). Hilaris Publisher.
  • Understanding Compound Purification Practices - Moravek. (n.d.). Moravek.
  • RECRYSTALLISATION. (n.d.). University of Calgary.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.). Benchchem.
  • Lab 1-Recrystallization Lab - Wellesley College. (n.d.). Wellesley College.
  • 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • 5-(4-methylphenyl)-5-oxopentanoic acid | 833-85-2. (n.d.). Merck.
  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (n.d.). CTAS.
  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.). Google Patents.
  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). Dovepress.
  • Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- - Wikidata. (n.d.). Wikidata.
  • Synthesis of Ibuprofen Degradation products and impurities Introduction - Amazon S3. (n.d.). Amazon AWS.
  • 5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15). ACG Publications.
  • Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). SciSpace.
  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF - ResearchGate. (2025, September 19). ResearchGate.
  • A Technical Guide to the Solubility of 8-(4-hexylphenyl)-8-oxooctanoic acid in Organic Solvents - Benchchem. (n.d.). Benchchem.

Sources

Application Notes and Protocols: Synthesis of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid, a keto-acid analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The primary synthetic route detailed herein is the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a step-by-step experimental procedure. The document emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles to ensure successful synthesis.

Introduction

This compound is a key chemical intermediate and a structural analog of ibuprofen. Its synthesis is of significant interest in medicinal chemistry for the development of new therapeutic agents and in process chemistry for optimizing synthetic routes to related pharmacologically active molecules.[1][2] The core structure, featuring a substituted phenyl ketone and a terminal carboxylic acid, makes it a versatile building block for further chemical modifications.

The most direct and widely employed method for the preparation of this and similar aryl keto-acids is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction allows for the formation of a new carbon-carbon bond between an aromatic ring and an acyl group.[5] In this specific application, isobutylbenzene serves as the aromatic substrate and glutaric anhydride as the acylating agent.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved via a one-step Friedel-Crafts acylation reaction. This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[6][7]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the acyl group on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ketone (C=O) and carboxylic acid (C=O and O-H) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Discussion and Key Considerations

  • Choice of Catalyst: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used. [8]The choice of catalyst can influence the reaction rate and selectivity.

  • Solvent: The solvent should be inert to the reaction conditions. Dichloromethane is a common choice, but other non-polar solvents like carbon disulfide or nitrobenzene can also be employed. The use of a non-aqueous solvent is crucial to prevent the deactivation of the Lewis acid catalyst. [7]* Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts or even in excess. This is because the ketone product can form a complex with the catalyst, rendering it inactive.

  • Reaction Monitoring: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

  • Limitations: Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings. [9]However, the isobutyl group is an activating group, making isobutylbenzene a suitable substrate. Polyacylation is generally not an issue in Friedel-Crafts acylation because the product is a ketone, which deactivates the aromatic ring towards further electrophilic substitution. [10]

Conclusion

The Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride provides an efficient and direct route for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably prepare this valuable chemical intermediate. A thorough understanding of the reaction mechanism and critical experimental parameters is key to achieving a high yield and purity of the target compound.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Google Patents.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Chemistry Steps. Synthesis of Ibuprofen. [Link]

  • Central College. Ibuprofen Synthesis | Synaptic. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Organic Chemistry - Ibuprofen Synthesis Mechanism. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • National Center for Biotechnology Information. Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. [Link]

  • Medicilon. Aim at chemical synthesis through Ibuprofen. [Link]

Sources

Troubleshooting & Optimization

Minimizing byproduct formation during 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproduct Formation in 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid Production Ticket ID: CHEM-SUP-2024-089 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are attempting to synthesize This compound (also referred to as the


-keto acid intermediate for gabapentinoid analogs) via the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride.

The Central Challenge: While the isobutyl group is an ortho, para-director, the steric bulk of the isobutyl group favors the para position. However, thermodynamic control, improper catalyst stoichiometry, or thermal mismanagement will lead to three primary failure modes:

  • Regio-isomerization: Formation of the unwanted ortho-isomer.

  • Oligomerization/Tars: Caused by moisture ingress or "runaway" exotherms.

  • Incomplete Conversion: Often due to "catalyst poisoning" by the product itself (product inhibition).

This guide provides a self-validating protocol to minimize these byproducts, grounded in mechanistic causality.

Mechanistic Insight (The "Why")

To troubleshoot, you must visualize the invisible. The reaction proceeds via an acylium ion-like complex.[1]

Key Mechanistic Drivers:
  • Activation: Glutaric anhydride is not electrophilic enough on its own. It requires 2 equivalents of

    
    .
    
    • Eq 1: Opens the anhydride ring to form the active electrophile.

    • Eq 2: Complexes with the resulting carbonyl of the product (which is a Lewis base), preventing the catalyst from cycling. This is why catalytic amounts of

      
       fail. 
      
  • Regioselectivity: The transition state for para attack is lower in energy due to steric hindrance at the ortho position. However, high temperatures provide enough energy to overcome the ortho barrier, increasing impurity levels.

Visualizing the Reaction Pathway

ReactionPathway cluster_impurities Critical Failure Modes Reactants Isobutylbenzene + Glutaric Anhydride Activation Activation: AlCl3 Complexation Reactants->Activation  + 2.2 eq AlCl3 TS_Para Transition State (Para Attack) Low Steric Hindrance Activation->TS_Para  < 5°C (Kinetic Control) TS_Ortho Transition State (Ortho Attack) High Steric Hindrance Activation->TS_Ortho  > 25°C (Thermal Leakage) Product_Para Target Product: Para-Isomer (Thermodynamically Stable) TS_Para->Product_Para Product_Ortho Byproduct: Ortho-Isomer (Kinetic Impurity) TS_Ortho->Product_Ortho

Figure 1: Reaction pathway showing the divergence between the desired Para-pathway (Green) and the sterically hindered Ortho-pathway (Red).

Troubleshooting Guide (Root Cause Analysis)

Use this table to diagnose impurities detected by HPLC or NMR.

SymptomProbable CauseMechanistic ExplanationCorrective Action
High Ortho-isomer (>5%) Temperature too high during addition.Higher thermal energy helps reactants overcome the steric barrier of the ortho position.Cryogenic Addition: Maintain

during

addition.
Black Tar / Polymerization Moisture ingress or Solvent degradation.

reacts violently with

to form

gas and heat, charring the organic substrate.
Dry System: Use anhydrous DCM/Nitrobenzene. Install a

drying tube.
Low Yield (<60%) Insufficient Catalyst.The product ketone binds to

, deactivating it. The reaction stops at 50% conversion if only 1 eq is used.
Stoichiometry: Ensure

equivalents of

relative to the anhydride.
Unreacted Glutaric Anhydride Poor Solubility or Mixing.The anhydride-AlCl3 complex may precipitate in non-polar solvents (like CS2 or Hexane).Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for better solubility.
Isobutyl Rearrangement Reaction time too long / Temp too high.Under prolonged Lewis Acid exposure, the isobutyl group can isomerize (rare in acylation, but possible).Quench Timing: Quench immediately upon consumption of limiting reagent (monitor via TLC/HPLC).

Optimized Experimental Protocol (SOP)

Objective: Synthesis of this compound with <2% ortho-isomer.

Materials:
  • Isobutylbenzene (1.0 eq)

  • Glutaric Anhydride (1.1 eq)

  • Aluminum Chloride (

    
    ), Anhydrous (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous) or Nitrobenzene (traditional, higher boiling).

  • Quench: Ice water + Conc. HCl.

Step-by-Step Workflow:
  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Anhydride Load: Charge Glutaric Anhydride (1.1 eq) and dry DCM. Cool to 0°C in an ice/salt bath.

  • Catalyst Activation (Critical Step):

    • Add

      
       (2.5 eq) portion-wise over 20 minutes.
      
    • Observation: The solution may turn yellow/orange. Ensure internal temp stays < 5°C .

    • Why: This forms the active acylating complex before the substrate is introduced.

  • Substrate Addition:

    • Mix Isobutylbenzene (1.0 eq) with a small volume of DCM.

    • Add dropwise to the catalyst mixture over 30-45 minutes.

    • Control Point: Do not allow temp to exceed 5°C. This locks in the para-selectivity.

  • Reaction Phase:

    • Allow the mixture to warm slowly to Room Temperature (20-25°C).

    • Stir for 4–6 hours.

    • Monitor: Check HPLC/TLC. Look for disappearance of isobutylbenzene.

  • Quenching (Exothermic!):

    • Pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl (approx 10% v/v).

    • Why HCl? It breaks the strong Aluminum-Product complex and dissolves aluminum salts, preventing emulsions.

  • Workup:

    • Separate the organic layer.[2] Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine.[3]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate or Toluene is usually sufficient to remove trace ortho isomers.

Decision Logic for Process Optimization

Use this flow to adapt the protocol if you encounter specific constraints (e.g., green chemistry requirements).

OptimizationLogic Start Process Optimization Needed? Solvent Constraint: Solvent Toxicity? Start->Solvent Yield Issue: Low Yield? Start->Yield Nitro Standard: Nitrobenzene (High Yield, Toxic) Solvent->Nitro No constraint DCM Alternative: DCM (Good Yield, Volatile) Solvent->DCM Avoid Nitrobenzene Neat Green: Neat Reaction (No Solvent, difficult temp control) Solvent->Neat Zero Solvent CheckAl Check AlCl3 Quality (Must be yellow/white, not gray) Yield->CheckAl Stoich Increase AlCl3 to 3.0 eq CheckAl->Stoich If quality OK

Figure 2: Decision matrix for solvent selection and yield optimization.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

to be "gentler"?
A: Generally, no. Friedel-Crafts acylation with anhydrides requires a strong Lewis acid to open the ring.[1]

is often too weak to drive this specific reaction to completion and may result in incomplete conversion or mono-ester formation rather than the keto-acid.

Q: Why do I see a peak at the same mass as the product but with a different retention time? A: This is almost certainly the ortho-isomer . The isobutyl group directs ortho/para.[4] While para is favored (approx 90-95%), the ortho isomer forms if the reaction runs too hot. Recrystallization is the most effective way to remove it, as the para isomer packs much better into a crystal lattice.

Q: The reaction turned into a solid block. What happened? A: You likely used insufficient solvent. The intermediate Aluminum-complex is often a thick sludge or solid. Ensure your solvent volume is at least 5-10 mL per gram of reactant. If using DCM, vigorous mechanical stirring is preferred over magnetic stirring for scales >10g.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Synthesis of Ibuprofen Analogs (Isobutylbenzene Acylation)

    • Process for making 2-(4-isobutylphenyl)propionic acid. US Patent 4186270A. (Describes the acylation of isobutylbenzene and handling of aluminum complexes).

  • General Acylation with Cyclic Anhydrides: Pontula, S. & D'Souza, F. (2010). Regioselective Friedel-Crafts Acylation of Alkylbenzenes. Journal of Organic Chemistry. (Discusses the steric directing effects of alkyl groups).
  • Reaction Optimization & Green Chemistry

    • Replacing HF or AlCl3 in the Acylation of Isobutylbenzene. ResearchGate. (Comparative study on catalyst efficiency).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Aluminum Chloride and Isobutylbenzene before handling. Work in a fume hood.

Sources

Removing unreacted starting materials from 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(4-(2-methylpropyl)phenyl)-5-oxopentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven solutions to common challenges encountered during the isolation and purification of this compound. Our focus is on removing unreacted starting materials and other common impurities that arise from its synthesis, typically via the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

Following a typical Friedel-Crafts acylation synthesis, your crude product will likely contain three main types of impurities:

  • Unreacted Starting Materials: Excess isobutylbenzene and residual succinic anhydride or its hydrolysis product, succinic acid.

  • Catalyst Residues: Aluminum salts (e.g., aluminum hydroxide) resulting from the aqueous quench of the Lewis acid catalyst (commonly AlCl₃).[1]

  • Side-Products: Isomers of the desired product (e.g., ortho-acylated product) or products from polysubstitution, although the latter is less common in Friedel-Crafts acylation compared to alkylation.[2][3]

Q2: What are the key physical and chemical property differences that can be exploited for purification?

The success of any purification strategy hinges on exploiting the distinct properties of the product versus its impurities. The most significant difference is acidity .

  • Product (Keto-Acid): Contains a carboxylic acid moiety, making it acidic. It readily reacts with bases (e.g., NaOH, NaHCO₃) to form a water-soluble salt.[4]

  • Isobutylbenzene (Aromatic Hydrocarbon): A neutral, non-polar organic liquid that is insoluble in water and does not react with acids or bases.[5][6][7]

  • Succinic Acid (Dicarboxylic Acid): Also acidic and will be extracted into a basic aqueous solution along with the product. It is, however, significantly more polar than the target compound.

This difference in acidity is the cornerstone of the primary purification step: a liquid-liquid extraction. Further purification relies on differences in polarity and solubility for chromatography and recrystallization.

Q3: My crude product is a viscous, brown oil, but I expected a solid. What is the likely cause?

This is a very common issue. The most frequent cause is a high concentration of residual isobutylbenzene, which is a liquid at room temperature.[8] This unreacted starting material acts as a solvent for your product, preventing it from crystallizing and forming an "oily" crude mixture. The first and most critical step is to remove the bulk of the isobutylbenzene.

Troubleshooting Guide: From Crude Oil to Pure Compound

This section provides detailed protocols to address specific purification challenges.

Problem 1: Significant Contamination with Unreacted Isobutylbenzene

Diagnostic: Aromatic signals corresponding to isobutylbenzene are prominent in the ¹H NMR spectrum of the crude product; a low-boiling, non-polar spot is visible by TLC.

Root Cause: The Friedel-Crafts reaction may not have gone to completion, or a large excess of isobutylbenzene was used as either a reactant or a solvent.

Solution: Acid-Base Liquid-Liquid Extraction

This technique is the most efficient method for removing neutral organic impurities like isobutylbenzene from an acidic product. The process leverages the acidic nature of the product's carboxylic acid group to move it from an organic solvent into an aqueous layer, leaving the neutral isobutylbenzene behind.

CompoundMolecular Weight ( g/mol )Physical State (RT)Boiling/Melting Point (°C)Water SolubilityKey Feature for Separation
Product 248.32[9]Solid~74-78 (Varies)[10]Insoluble (as acid), Soluble (as salt)Acidic (Carboxylic Acid)
Isobutylbenzene134.22[8]Liquid170-172[6][11]Insoluble[5][11]Neutral, Non-polar
Succinic Anhydride100.07[12]Solid119-120[12]Decomposes to succinic acidReactive, Polar
Succinic Acid118.09Solid185-187SolubleAcidic, High Polarity
  • Dissolution: Dissolve the entire crude reaction mixture (the "oil") in a suitable water-immiscible organic solvent. Diethyl ether or ethyl acetate are excellent choices (approx. 10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate the carboxylic acid product without causing significant hydrolysis of other functional groups. Using a stronger base like NaOH is also effective.

  • Separation: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure generated from the acid-base reaction. Allow the layers to separate fully.

  • Isolate Layers: Drain the lower aqueous layer (containing the sodium salt of your product and succinic acid) into a clean flask. The upper organic layer contains the neutral isobutylbenzene.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the basic aqueous solution to the organic layer remaining in the funnel, shake, and combine the aqueous extracts. The organic layer can now be discarded.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with litmus paper). Your product, this compound, will precipitate out as a solid.

    • Causality: Adding acid protonates the water-soluble carboxylate salt, converting it back into the neutral carboxylic acid, which is insoluble in water and crashes out of solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly.

Problem 2: Product Fails to Crystallize After Extraction, or Purity is Still Insufficient

Diagnostic: The product obtained after extraction is still oily, waxy, or TLC/NMR analysis shows remaining impurities, particularly succinic acid or isomeric byproducts.

Root Cause: The presence of impurities, even in small amounts, can inhibit proper crystal lattice formation. Succinic acid, being highly polar, may not have been fully removed and can co-precipitate.

Solution A: Recrystallization

Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, forming pure crystals while impurities remain in the "mother liquor".

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is highly soluble when hot but poorly soluble when cold. For a moderately polar keto-acid, good starting points are toluene, acetone, or a mixed solvent system like ethyl acetate/hexane or toluene/heptane.[13]

    • Procedure: Place a small amount of your crude solid in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when heated but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Solution B: Silica Gel Column Chromatography

If recrystallization fails or is inefficient, column chromatography offers a more powerful method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[14][15]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A good starting gradient might be from 10% to 50% ethyl acetate in hexane. The optimal ratio should be determined by TLC first.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Begin passing the eluent through the column. Start with the low-polarity mixture.

    • Separation Principle: The very non-polar isobutylbenzene (if any remains) will elute first. The desired product, being more polar, will travel down the column more slowly. The highly polar succinic acid will remain strongly adsorbed to the silica at the top of the column.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified compound.

Purification Workflow Summary

The following diagram illustrates the logical workflow for purifying this compound from a typical crude reaction mixture.

Purification_Workflow crude Crude Reaction Mixture (Product, Isobutylbenzene, Succinic Acid) extraction Liquid-Liquid Extraction (Organic Solvent + Aq. NaHCO₃) crude->extraction organic_layer Organic Layer: Isobutylbenzene (Discard) extraction->organic_layer  Neutral aqueous_layer Aqueous Layer: Product Salt + Succinate Salt extraction->aqueous_layer Acidic   acidify Acidify with HCl to Precipitate aqueous_layer->acidify crude_solid Crude Solid Product (Product + Succinic Acid) acidify->crude_solid purity_check Assess Purity (TLC, NMR) crude_solid->purity_check recrystallize Recrystallization purity_check->recrystallize Minor Impurities chromatography Column Chromatography purity_check->chromatography Significant Impurities / Fails to Crystallize pure_product Pure Crystalline Product (>98% Purity) purity_check->pure_product Purity OK recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purifying this compound.

References

  • Vinati Organics. (n.d.). iso butyl benzene (ibb), cas 538-93-2. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Succinic anhydride. Retrieved February 24, 2026, from [Link]

  • Grokipedia. (n.d.). Isobutylbenzene. Retrieved February 24, 2026, from [Link]

  • LookChem. (n.d.). Cas 538-93-2,Isobutylbenzene. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved February 24, 2026, from [Link]

  • INIS-IAEA. (2017, January 15). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Retrieved February 24, 2026, from [Link]

  • Academia.edu. (n.d.). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography | Request PDF. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved February 24, 2026, from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Applications of Ionic Liquids in Carboxylic Acids Separation - PMC. Retrieved February 24, 2026, from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Retrieved February 24, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 24, 2026, from [Link]

  • PMC - National Institutes of Health. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved February 24, 2026, from [Link]

  • Wikidata. (n.d.). Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-. Retrieved February 24, 2026, from [Link]

Sources

Optimizing pH conditions for extraction of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid . It prioritizes mechanistic understanding over rote instructions to ensure reproducibility and high recovery.[1]

Subject: pH Control Strategies for this compound Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physicochemical Landscape

To optimize the extraction of This compound (hereafter referred to as Compound 5-Oxo ), one must exploit its specific functional group behavior.[1]

  • Chemical Identity: An aryl-keto-pentanoic acid.[1][2]

    • Lipophilic Tail: 4-Isobutylphenyl group (High LogP).[1]

    • Ionizable Head: Terminal carboxylic acid (pKa

      
       4.7–4.8).[1]
      
    • Reactive Center:

      
      -Ketone (Position 5).[1]
      
  • The Challenge: As a

    
    -keto acid, this molecule exists in equilibrium between its acyclic form and a cyclic pseudo-acid (lactol) form.[1] Your pH strategy must account for this to prevent yield loss into the aqueous waste stream.
    

Module 1: The pH "Sweet Spot" (Theory & Calculation)

The Solubility Switch

The extraction efficiency is governed by the Henderson-Hasselbalch equation .[1] To extract the target into an organic solvent, it must be in its neutral (protonated) form. To wash it into water (for purification), it must be in its ionized (carboxylate) form.

StateTarget PhaseRequired pHMechanism
Neutral (COOH) Organic (DCM, MTBE, EtOAc)pH < 2.5 Protonation suppresses charge; LogD increases.[1]
Ionic (COO⁻) Aqueous (Buffer/Water)pH > 8.0 Deprotonation creates high polarity; LogD drops.[1]
The "Rule of 2"

For >99% recovery, the pH must be at least 2 units away from the pKa.

  • pKa of Compound 5-Oxo: ~4.8 (Aliphatic carboxyl).[1]

  • Target Extraction pH:

    
     (Safe target: pH 2.0 ).[1]
    
  • Target Stripping pH:

    
     (Safe target: pH 9.0–10.0 ).
    

Critical Warning (Cyclization):


-keto acids can cyclize to form six-membered lactols under acidic conditions.[1] While the lactol is also extractable, it may complicate HPLC analysis.[1] Maintaining a strict pH control minimizes kinetic trapping in the cyclic form.

Module 2: Visualizing the Workflow

The following diagram illustrates the logic flow for a "Back-Extraction" purification, which yields higher purity than a simple single-pass extraction.

ExtractionWorkflow Start Crude Reaction Mixture (Aq/Org Mix) Step1 Step 1: Basification Adjust to pH 10-11 (NaOH/NaHCO3) Start->Step1 Ionize Target Split1 Phase Separation Step1->Split1 OrgWaste Organic Phase (Contains Neutral Impurities) Split1->OrgWaste Discard AqProduct Aqueous Phase (Contains Target as Carboxylate) Split1->AqProduct Keep Step2 Step 2: Acidification Adjust to pH 2.0 (Cold 1M HCl) AqProduct->Step2 Protonate Target Step3 Step 3: Extraction Add Organic Solvent (MTBE/EtOAc) Step2->Step3 FinalOrg Final Organic Phase (Target >99% Recovery) Step3->FinalOrg Collect & Dry AqWaste Aqueous Waste (Salts/Polar Impurities) Step3->AqWaste Discard

Figure 1: The "Acid-Base Switch" purification strategy. By first basifying, neutral organic impurities are removed before the target is isolated.

Module 3: Optimized Protocol (Standard Operating Procedure)

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) is recommended over Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Why? MTBE forms cleaner phase breaks (less emulsion risk) and does not hydrolyze at high pH like EtOAc.[1]

  • Acid: 1M HCl (Do not use concentrated acid directly to avoid local degradation).[1]

  • Base: 1M NaOH or Sat. NaHCO₃.

Step-by-Step Methodology
  • Initial State: Assume the compound is in a crude reaction mixture.

  • Impurity Strip (Basification):

    • Add water and adjust pH to 10–11 using 1M NaOH.[1]

    • Note: This ensures the lactol ring opens and the acid deprotonates.

    • Wash this aqueous solution with 1 volume of MTBE.[1]

    • Discard the organic layer. (This removes non-acidic byproducts).

  • Target Isolation (Acidification):

    • Cool the aqueous layer to 5–10°C (ice bath).

    • Slowly add 1M HCl with stirring until pH reaches 2.0 .

    • Observation: The solution should turn cloudy as the free acid precipitates or oils out.

  • Extraction:

    • Add MTBE (1:1 volume ratio).[1] Shake vigorously for 2 minutes.

    • Allow phases to separate. Collect the top organic layer.

    • Repeat extraction 2x to ensure quantitative recovery.[1]

  • Finishing:

    • Wash combined organics with Brine (Sat. NaCl) to remove residual water/acid.[1]

    • Dry over Anhydrous Na₂SO₄.[1]

    • Evaporate solvent < 40°C.[1][3]

Module 4: Troubleshooting & FAQs

Ticket #402: "I have a persistent emulsion."

Diagnosis: This often happens at neutral pH (pH 5–7) where the compound is partially ionized, acting as a surfactant (soap). Solution:

  • Push the pH: Add more acid to drop pH < 2 or more base to go > 10.[1] Moving away from the pKa breaks the "soap" effect.

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength and forces organics out of the water phase.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a Celite pad.[1]

Ticket #405: "My yield is lower than expected."

Diagnosis: Incomplete extraction or lactol formation.[1] Solution:

  • Check Aqueous Waste: Spot the aqueous waste on a TLC plate. If the compound is present, the pH was likely not low enough (check pH meter calibration).

  • Lactol Trap: If the compound cyclized to the lactol, it might be slightly more water-soluble than predicted.[1] Increase the ionic strength (add NaCl) during the acidic extraction step to force it into the organic phase.

Ticket #408: "Can I use Ethyl Acetate?"

Answer: Yes, but with caution.

  • Risk: At pH > 10 (during the impurity strip), Ethyl Acetate can hydrolyze into Ethanol and Acetic Acid. This creates new impurities and consumes your base.[1]

  • Fix: If you must use EtOAc, keep the basic wash step fast (< 5 mins) and cold, or use NaHCO₃ (pH 8.[1]5) instead of NaOH, though this may not fully ring-open the lactol.[1]

References

  • Physicochemical Properties of Carboxylic Acids

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for Pentanoic acid derivatives.

    • Relevance: Establishes the baseline pKa (~4.8) for aliphatic pentanoic acid chains.[1]

    • URL:

  • Keto-Acid Equilibrium & Cyclization

    • Source: IUPAC.[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").

    • Relevance: Explains the ring-chain tautomerism of -keto acids (lactol form
    • URL:

  • Extraction Methodology

    • Source: Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1]

    • Relevance: Standardizes the "Acid-Base-Acid" extraction protocol for high-purity isol
    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for structural elucidation and reaction monitoring. This guide provides an in-depth analysis of the expected characteristic IR absorption bands for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid, a compound of interest in medicinal chemistry. By dissecting its spectral features, we can create a powerful analytical framework for its identification and purity assessment. This guide will compare the predicted IR profile of the target molecule with its likely synthetic precursors and a well-known structurally related compound, providing a comprehensive spectroscopic narrative.

Introduction to the Spectroscopic Landscape

This compound possesses a unique combination of functional groups that give rise to a rich and informative infrared spectrum. The key structural components to consider are:

  • An Aromatic Ketone: The carbonyl group is conjugated with the 4-substituted phenyl ring.

  • A Carboxylic Acid: A terminal -COOH group.

  • An Aliphatic Chain: A -(CH₂)₃- linker.

  • A Substituted Aromatic Ring: A para-substituted benzene ring.

  • Alkyl Groups: The isobutyl substituent on the ring and the aliphatic backbone.

Each of these moieties has characteristic vibrational modes that will be reflected as distinct absorption bands in the IR spectrum.

Predicted IR Absorption Profile of this compound

The following table summarizes the predicted characteristic IR absorption bands for the target molecule. The wavenumber ranges are based on established principles of IR spectroscopy and data from analogous structures.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300-2500Broad, StrongO-H (Carboxylic Acid)Stretching
~3100-3000MediumC-H (Aromatic)Stretching
~2960-2850Medium-StrongC-H (Aliphatic)Stretching
~1710Strong, SharpC=O (Carboxylic Acid, Dimer)Stretching
~1685Strong, SharpC=O (Aromatic Ketone)Stretching
~1600-1585, ~1500-1400Medium-WeakC=C (Aromatic Ring)In-ring Stretching
~1440-1395MediumO-H (Carboxylic Acid)Bending
~1320-1210StrongC-O (Carboxylic Acid)Stretching
~900-675StrongC-H (Aromatic)Out-of-plane Bending
Key Interpretive Insights:
  • The Carbonyl Region: The presence of two distinct carbonyl bands is a key feature. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids in the solid phase.[1][2][3] The aromatic ketone's C=O stretch is shifted to a lower wavenumber (~1685 cm⁻¹) due to conjugation with the phenyl ring, which weakens the double bond.[4][5][6]

  • The Hydroxyl Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a carboxylic acid, resulting from the strong hydrogen bonding in the dimeric form.[1][2][7] This broad band will likely overlap with the sharper C-H stretching vibrations.

  • C-H Vibrations: Expect to see both aromatic C-H stretches slightly above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[8][9]

  • Aromatic Ring Features: The in-ring C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[8][9] Additionally, strong bands in the 900-675 cm⁻¹ range, indicative of C-H out-of-plane bending, can help confirm the substitution pattern on the aromatic ring.[8]

A Comparative Analysis: Building the Molecule, Building the Spectrum

A powerful approach to understanding the spectrum of a target molecule is to compare it with its synthetic precursors. A plausible synthesis route for this compound is the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride. Let's examine how the IR spectrum evolves.

Precursor 1: 4-Isobutylacetophenone

This molecule represents the aromatic ketone portion of our target. Its spectrum would be simpler, lacking the carboxylic acid features.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H (Aromatic)
~2960-2850Medium-StrongC-H (Aliphatic)
~1680Strong, SharpC=O (Aromatic Ketone)
~1610-1570Medium-WeakC=C (Aromatic Ring)
~855StrongC-H (para-disubstituted ring)

Key Difference: The most significant difference is the absence of the broad O-H stretch and the carboxylic acid C=O and C-O bands. The spectrum of 4-isobutylacetophenone is dominated by the strong aromatic ketone carbonyl stretch around 1680 cm⁻¹.[10]

Precursor 2: Succinic Anhydride

Succinic anhydride provides the backbone for the pentanoic acid chain. Its IR spectrum is characterized by the features of a cyclic anhydride.

Wavenumber (cm⁻¹)IntensityAssignment
~1860 & ~1780Strong, SharpC=O (Anhydride, Asymmetric & Symmetric)
~1240StrongC-O-C (Anhydride)

Key Difference: Cyclic anhydrides show two characteristic carbonyl bands due to symmetric and asymmetric stretching. These are at significantly higher wavenumbers than the ketone or carboxylic acid carbonyls in the target molecule. The reaction to form the keto-acid involves the opening of this anhydride ring, leading to the disappearance of these two bands and the appearance of the new carbonyl and hydroxyl absorptions.

Comparative Compound: Ibuprofen

Ibuprofen, 2-(4-(2-methylpropyl)phenyl)propanoic acid, is a structurally related and widely known pharmaceutical. Comparing its IR spectrum to the predicted spectrum of our target molecule highlights the influence of the ketone group and the length of the acid chain.

Wavenumber (cm⁻¹)IntensityAssignment (Ibuprofen)
~3000 (broad)Broad, StrongO-H (Carboxylic Acid)
~2960-2850Medium-StrongC-H (Aliphatic)
~1720Strong, SharpC=O (Carboxylic Acid)
~1600-1400Medium-WeakC=C (Aromatic Ring)

Key Difference: The IR spectrum of ibuprofen shows a single, strong carbonyl absorption around 1720 cm⁻¹ for the carboxylic acid.[1] Our target molecule is expected to show two distinct carbonyl peaks. This difference is a critical diagnostic feature to distinguish between these two compounds.

Experimental Protocols

To obtain a high-quality IR spectrum of this compound, the following protocol is recommended:

Method: Attenuated Total Reflectance (ATR) - FTIR

This technique is ideal for solid powder samples, requiring minimal preparation.

  • Sample Preparation: Ensure the sample is dry and finely powdered to ensure good contact with the ATR crystal.

  • Instrument Setup:

    • Use a clean, dry ATR crystal (e.g., diamond or germanium).

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary, although for qualitative identification, the uncorrected spectrum is often sufficient.

    • Label the significant peaks with their wavenumbers.

Visualizing the Spectroscopic Relationships

The following diagrams illustrate the key functional groups and their expected contributions to the IR spectrum.

cluster_molecule This compound Molecule Target Molecule Aromatic_Ketone Aromatic Ketone (~1685 cm⁻¹ C=O) Molecule->Aromatic_Ketone Carboxylic_Acid Carboxylic Acid (~1710 cm⁻¹ C=O) (~3300-2500 cm⁻¹ O-H) Molecule->Carboxylic_Acid Aromatic_Ring Aromatic Ring (~1600-1400 cm⁻¹ C=C) Molecule->Aromatic_Ring Alkyl_Groups Alkyl C-H (~2960-2850 cm⁻¹) Molecule->Alkyl_Groups

Caption: Key functional groups in the target molecule and their characteristic IR regions.

Start Precursors: 4-Isobutylacetophenone + Succinic Anhydride Target Target Molecule: 5-(4-(2-Methylpropyl)phenyl) -5-oxopentanoic acid Start->Target Synthesis Comparison Comparative Compound: Ibuprofen Target->Comparison Structural & Spectral Comparison

Caption: Workflow for comparative spectroscopic analysis.

Conclusion

The infrared spectrum of this compound is predicted to be rich with distinct features that allow for its unambiguous identification. The presence of two carbonyl bands—one for the conjugated ketone and one for the carboxylic acid—along with the characteristic broad hydroxyl absorption, provides a unique spectral fingerprint. By comparing this predicted profile with those of its precursors and structurally related compounds like ibuprofen, researchers can confidently monitor its synthesis, assess its purity, and confirm its identity. This comparative approach underscores the power of IR spectroscopy as a fundamental tool in the modern research and development landscape.

References

  • Columbia University. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Columbia University. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • JOVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A. Available at: [Link]

  • Oregon State University. Ketone Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. Carbonyl compounds - IR - spectroscopy. Available at: [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Royal Society of Chemistry. Following a synthetic route. Available at: [Link]

Sources

Validating analytical methods for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid (often referred to as 4-Isobutylbenzoylbutyric acid ) is a critical pharmaceutical intermediate. Structurally, it represents the Friedel-Crafts acylation product of isobutylbenzene and glutaric anhydride. It serves as a key precursor in the synthesis of modified NSAIDs (analogs of Ibuprofen/Butibufen) and specific lipid-regulating agents (similar to the Ezetimibe intermediate pathway).

Accurate quantification of this molecule is essential for two primary reasons:

  • Process Control: As an intermediate, its purity directly dictates the yield and impurity profile of the final API.

  • Impurity Monitoring: In final drug substances, it may persist as a process-related impurity (specifically, a keto-acid derivative) requiring strict control limits (typically <0.15% per ICH Q3A).

This guide provides a comparative analysis of quantification methods, recommending a robust RP-HPLC-UV protocol validated against ICH Q2(R1) standards.

Method Selection: Comparative Analysis

For a molecule with high lipophilicity (Isobutylphenyl group) and a weak acidic functionality (Carboxylic acid, pKa ~4.5), the choice of analytical technique is driven by the required sensitivity and matrix complexity.

FeatureRP-HPLC-UV (Recommended) UHPLC-MS/MS (Alternative) GC-FID/MS
Primary Application QC Release, Process Monitoring, Purity AssayTrace Impurity Analysis (< 1 ppm), Genotoxicity ScreeningOrthogonal Verification, Residual Solvents
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~0.1 µg/mL
Sample Prep Dilute & Shoot (Simple)Minimal, but matrix effect proneComplex: Requires Derivatization (Methylation)
Robustness High (Field-proven)Moderate (Source contamination risks)Moderate (Derivative stability issues)
Cost per Run LowHighMedium

Expert Verdict: For standard quantification (Assay >98% or Impurity >0.05%), RP-HPLC-UV is the superior choice due to the strong UV chromophore provided by the aryl-ketone moiety (


). LC-MS is overkill unless tracking ultra-trace levels in a biological matrix. GC is not recommended as the primary method due to the requirement for carboxylic acid derivatization to prevent peak tailing.

Recommended Analytical Protocol (RP-HPLC-UV)

This protocol is designed to be a "Self-Validating System," meaning system suitability parameters are built-in to flag failure modes before data is collected.

Chromatographic Conditions[3][6][7][8][9][10][11][12]
  • Column: Agilent Zorbax SB-C18 (or equivalent),

    
    .
    
    • Rationale: The "Stable Bond" (SB) or similar steric-protected phase is crucial because we must use a low pH mobile phase to suppress carboxylic acid ionization.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary for impurity profiling).

  • Injection Volume: 10 µL.

Gradient Program

The gradient is aggressive to elute the highly lipophilic isobutyl-phenyl moiety while resolving the polar glutaric acid precursors early.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.07030Equilibration
2.07030Isocratic Hold (Polar impurities)
12.01090Gradient Ramp (Elute Main Peak)
15.01090Wash
15.17030Re-equilibration
20.07030End
Standard Preparation[6]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: 1.0 mg/mL of this compound reference standard.

  • Working Standard: Dilute to 0.1 mg/mL (100 ppm) for assay.

Validation Strategy (ICH Q2 Aligned)

To validate this method, you must demonstrate that the method is suitable for its intended purpose.

Specificity (Stress Testing)

You must prove the main peak is pure and not co-eluting with degradation products.

  • Experiment: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h) -> Expect decarboxylation or retro-Friedel-Crafts.

    • Oxidation (3%

      
      )
      
  • Acceptance Criteria: Peak Purity Index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) > 1.5 between main peak and nearest degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the intermediate into a placebo matrix (or solvent blank if raw material) at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness (QbD Approach)

Deliberately vary parameters to ensure method reliability.

  • pH Variation:

    
     units (Critical: If pH rises > 3.5, peak tailing will increase due to -COOH ionization).
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    

Visualizing the Workflow

Diagram 1: Analytical Method Validation Workflow

This diagram outlines the logical flow from protocol design to final reporting, ensuring no validation parameter is overlooked.

ValidationWorkflow cluster_Val Validation Execution (ICH Q2) Planning Method Planning (Define ATP) Dev Method Development (Screening Columns/MP) Planning->Dev Spec Specificity (Forced Deg) Dev->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Logical workflow for validating the quantification method, moving from design to stress testing and statistical verification.

Diagram 2: Chemical Context & Impurity Origin

Understanding where the analyte comes from helps in identifying potential interference (e.g., unreacted Isobutylbenzene).

SynthesisContext IBB Isobutylbenzene (Starting Material) Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) IBB->Reaction Interference Potential Interference: Unreacted Isobutylbenzene (High Retention Time) IBB->Interference GA Glutaric Anhydride GA->Reaction Target This compound (TARGET ANALYTE) Reaction->Target Main Path Drug Downstream API (Modified NSAID/Lipid Regulator) Target->Drug Reduction/Cyclization

Caption: Synthesis pathway showing the target analyte's origin. Validation must ensure separation from the starting material (Isobutylbenzene).

Data Presentation: Summary of Validation Criteria

ParameterAcceptance CriteriaTypical Result (Pass)
Specificity No interference in blank; Peak Purity > 99.0%Purity Angle < Purity Threshold
Linearity (

)


Accuracy (Recovery)


Precision (Repeatability) RSD

(n=6)

Intermediate Precision RSD

(Different Days/Analysts)

LOD (S/N) Signal-to-Noise


LOQ (S/N) Signal-to-Noise


References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Huck, C. W., & Bonn, G. K. (2001). Evaluation of detection methods for the reversed-phase HPLC determination of 3′,4′,5′-trimethoxyflavone... (Demonstrates comparative UV vs MS detection for similar lipophilic ketones).

  • ResearchGate. (2009). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone. (Provides analogous conditions for isobutyl-phenyl derivatives).

  • PubChem. (n.d.).[4][5] Compound Summary: 5-(4-Fluorophenyl)-5-oxopentanoic acid.[5][6][7][8] (Structural analog used for Ezetimibe synthesis, validating the glutaric anhydride reaction pathway).

Sources

Safety Operating Guide

Essential Safety and Handling Guide: Personal Protective Equipment for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for handling 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid in a laboratory setting. The following protocols are designed to provide procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are based on the known hazards associated with its chemical functionalities: an aromatic ketone and a carboxylic acid.

Hazard Analysis: Understanding the Risks

This compound possesses two key functional groups that dictate its potential hazards: a carboxylic acid and an aromatic ketone.

  • Carboxylic Acid Moiety : Carboxylic acids are known to be corrosive or irritating to the skin and eyes.[1] Inhalation of dusts or mists can also lead to respiratory tract irritation.[2]

  • Aromatic Ketone Structure : Aromatic ketones can cause skin and eye irritation.[3] Some may also cause skin sensitization with repeated contact.[3][4]

Based on these structural features, the primary anticipated hazards of this compound are:

  • Skin irritation or corrosion.[2][3][5][6]

  • Serious eye irritation or damage.[2][3][5][7]

  • Respiratory tract irritation if inhaled as a dust or aerosol.[2][8]

  • Potential for allergic skin reaction upon repeated exposure.[3][4][7]

  • Harmful if swallowed.[2][3][6][9]

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following are the minimum PPE requirements for handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles : At a minimum, chemical splash goggles that meet ANSI Z87.1 or equivalent standards are mandatory.[9] These provide 360-degree protection from splashes and airborne particles.

  • Face Shield : When handling larger quantities (>50 g) or performing operations with a significant risk of splashing (e.g., heating, pressure reactions, or large-scale dissolution), a face shield should be worn in addition to chemical splash goggles.[10]

Skin and Body Protection
  • Gloves : The selection of appropriate gloves is critical. Given the dual functionality of the molecule, a glove material resistant to both acids and organic ketones is necessary.

    • Recommended Glove Materials : Butyl rubber gloves offer excellent protection against a wide range of chemicals, including ketones and acids.[10] Neoprene gloves can also be a suitable alternative.[10][11] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[1]

    • Glove Inspection and Removal : Always inspect gloves for tears or punctures before use.[4] Use proper glove removal techniques to avoid contaminating your skin.[4]

  • Laboratory Coat : A flame-resistant lab coat that is fully buttoned is required.[10] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[12]

Respiratory Protection

The use of respiratory protection depends on the specific procedure and the effectiveness of engineering controls.

  • Engineering Controls First : All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood.[13]

  • When a Respirator is Necessary : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P95 or P100) is required.[9] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.

Operational and Disposal Plans

Step-by-Step PPE Protocols

Correctly donning and doffing PPE is as crucial as selecting the right equipment.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Goggles or Safety Glasses

  • Face Shield (if required)

  • Gloves

Doffing Sequence (to minimize cross-contamination):

  • Gloves (using the proper removal technique)

  • Face Shield

  • Goggles

  • Lab Coat

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.[2][7][9]

PPE Selection Guide for Various Operations
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing (in a fume hood) Chemical Splash GogglesButyl Rubber or NeopreneLab CoatNot typically required
Preparing Solutions Chemical Splash GogglesButyl Rubber or NeopreneLab CoatNot typically required
Running a Reaction Chemical Splash Goggles & Face ShieldButyl Rubber or NeopreneLab Coat & Chemical-Resistant ApronNot typically required
Large-Scale Work (>50g) Chemical Splash Goggles & Face ShieldButyl Rubber or NeopreneLab Coat & Chemical-Resistant ApronAssess need based on ventilation
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber or NeopreneLab Coat & Chemical-Resistant ApronRequired (see Section 4)
PPE Decontamination and Disposal
  • Disposable PPE : All disposable PPE, such as gloves, should be discarded into a designated hazardous waste container after use or contamination.[14]

  • Reusable PPE : Reusable items like face shields and goggles should be decontaminated after each use. A mild detergent and water solution is typically sufficient, followed by a rinse.[15]

  • Contaminated Clothing : If your lab coat becomes contaminated, remove it immediately and have it professionally laundered or disposed of as hazardous waste, depending on the extent of contamination.[7][13][16] Do not take contaminated lab coats home.

Emergency Procedures

Spill Response Workflow

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Caption: Workflow for responding to a chemical spill.

For spills of organic acids, neutralization with a weak base like sodium bicarbonate is recommended before absorption.[17]

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[7][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting.[7] Rinse mouth with water.[7][9] Seek immediate medical attention.

References

  • Safety Data Sheet - Chemicals. (2023, May 5). BASF.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet - BroadPharm. (2024, February 21). BroadPharm.
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2019, November 30). FMC UK.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet. PPE - Personal Protective Solutions.
  • Trade name : Lithofin MPP. (2022, August 12). Lithofin.
  • Personal Protective Equipment for Chemical Exposures. (2022, November). UNL Environmental Health and Safety.
  • SPILL CLEANUP QUICK REFERENCE. University of California, Irvine.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Organic Acid Standard Operating Procedure.
  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • SAFETY DATA SHEET. (2017, April 26). Miscellaneous.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. SafetyGloves.co.uk.
  • Safety Data Sheet - 4'-Methylpropiophenone. (2024, November 4). Miscellaneous.
  • Acid Handling. (2019, April 11). University of Utah.
  • Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. (2025, December 8). ChemScene.
  • SAFETY DATA SHEET - Cefixime. (2018, December 28). Spectrum Chemical.
  • SAFETY DATA SHEET - (+/-)-2-Phenylpropionic acid. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Propylpentanoic acid. (2025, December 19). ThermoFisher.
  • Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-.
  • Science Department Safety Training Notes. Alabama Achieves.
  • Acid Safety. Flinn Scientific.
  • SAFETY D
  • Class 5 Hazardous Materials and Disposal. (2025, August 8). Miscellaneous.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • 5-(4-methylphenyl)-5-oxopentanoic acid. Merck.
  • 5-(4-methylphenyl)-5-oxopentanoic acid. ChemicalBook.
  • 5-(4-methylphenyl)-5-oxopentanoic acid | 833-85-2. Sigma-Aldrich.
  • Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Cole-Parmer.
  • (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid | C23H29NO4 | CID 46193546. PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.